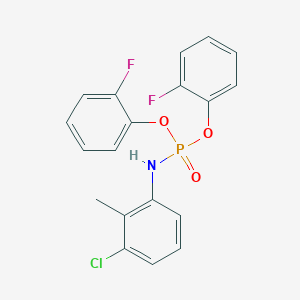
bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pesticide. This compound is known for its strong insecticidal properties and has been studied extensively for its effectiveness in controlling pests in agriculture. In
Mécanisme D'action
The mechanism of action of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in the overstimulation of the nervous system and ultimately leads to the death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in mammals and birds. However, it can have toxic effects on aquatic organisms and bees. Studies have also shown that exposure to this compound can lead to changes in the activity of certain enzymes in the liver and kidneys of mammals.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has several advantages for lab experiments. It has a high level of purity and stability, making it easy to handle and store. It is also highly effective in controlling pests, making it a useful tool for studying the effects of insecticides on different organisms. However, its toxic effects on aquatic organisms and bees limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate. One area of research is the development of more environmentally friendly pesticides that are effective in controlling pests but have minimal impact on non-target organisms. Another area of research is the study of the potential health effects of exposure to this compound in humans. Additionally, the development of more efficient synthesis methods for this compound could lead to increased production and use of this compound in agriculture and vector control.
Conclusion
This compound is a chemical compound that has significant potential for use as a pesticide. Its strong insecticidal properties make it a useful tool for controlling pests in agriculture and vector control. However, its toxic effects on aquatic organisms and bees limit its use in certain experiments. Future research should focus on the development of more environmentally friendly pesticides and the study of the potential health effects of exposure to this compound in humans.
Méthodes De Synthèse
The synthesis method of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate involves the reaction of 2-fluoroaniline with 3-chloro-2-methylphenyl isocyanate to form the corresponding urea. The urea is then reacted with phosphorus oxychloride and triethylamine to produce the final product. This synthesis method has been optimized and studied extensively to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been extensively studied for its insecticidal properties. It has been shown to be highly effective in controlling pests such as aphids, whiteflies, and thrips in agriculture. This compound has also been studied for its potential use in vector control, specifically for controlling mosquitoes that transmit diseases such as malaria and dengue fever.
Propriétés
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2NO3P/c1-13-14(20)7-6-10-17(13)23-27(24,25-18-11-4-2-8-15(18)21)26-19-12-5-3-9-16(19)22/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVBPHFDCCULPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5208075.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)
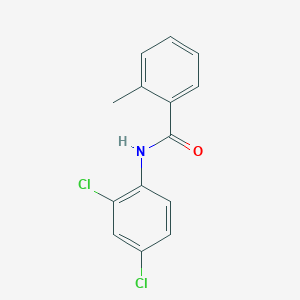
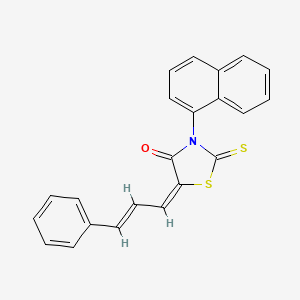
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)
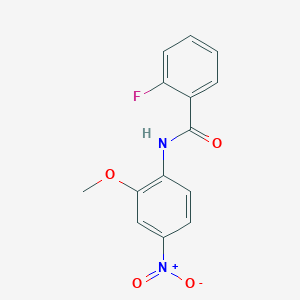
![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)
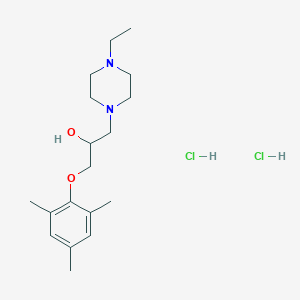
![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
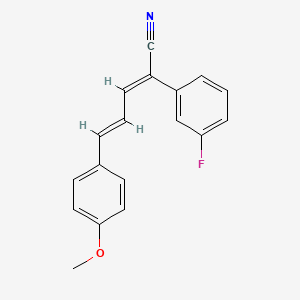
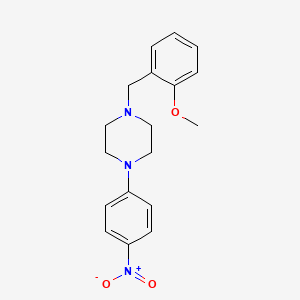
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)